molecular formula C9H13N3O B15334580 1-(5-Methoxy-2-methylphenyl)guanidine

1-(5-Methoxy-2-methylphenyl)guanidine

Cat. No.: B15334580
M. Wt: 179.22 g/mol
InChI Key: NNLYYGCCOGDKFD-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, in particular, features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation. Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods

Industrial production methods for guanidines, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-methylphenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the guanidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or guanidine moiety.

Scientific Research Applications

1-(5-Methoxy-2-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups on the phenyl ring can also modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-5-methylphenyl)guanidine: Similar structure but with different substitution patterns on the phenyl ring.

    1-(4-Methoxyphenyl)guanidine: Lacks the methyl group, which can affect its chemical and biological properties.

    1-(3-Methoxy-2-methylphenyl)guanidine: Another isomer with a different arrangement of substituents.

Uniqueness

1-(5-Methoxy-2-methylphenyl)guanidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methyl groups on the phenyl ring provides a distinct electronic and steric environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(5-methoxy-2-methylphenyl)guanidine

InChI

InChI=1S/C9H13N3O/c1-6-3-4-7(13-2)5-8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)

InChI Key

NNLYYGCCOGDKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N=C(N)N

Origin of Product

United States

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